3,6,6-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
3,6,6-trimethyl-1-(4-methylbenzenesulfonyl)-5,7-dihydroindazol-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonyl group attached to an indazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-trimethyl-1-(4-methylbenzenesulfonyl)-5,7-dihydroindazol-4-one typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate indazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,6,6-trimethyl-1-(4-methylbenzenesulfonyl)-5,7-dihydroindazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
3,6,6-trimethyl-1-(4-methylbenzenesulfonyl)-5,7-dihydroindazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6,6-trimethyl-1-(4-methylbenzenesulfonyl)-5,7-dihydroindazol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one
- 2-Propenal, 3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Uniqueness
Compared to similar compounds, 3,6,6-trimethyl-1-(4-methylbenzenesulfonyl)-5,7-dihydroindazol-4-one is unique due to its indazole ring system and the presence of a sulfonyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H20N2O3S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
3,6,6-trimethyl-1-(4-methylphenyl)sulfonyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C17H20N2O3S/c1-11-5-7-13(8-6-11)23(21,22)19-14-9-17(3,4)10-15(20)16(14)12(2)18-19/h5-8H,9-10H2,1-4H3 |
InChI Key |
VCFNLUGTSSERAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=N2)C)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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